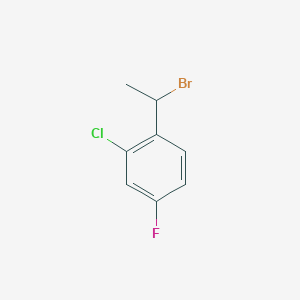

1-(1-Bromoethyl)-2-chloro-4-fluorobenzene

Description

Significance of Benzylic Halides in Organic Chemistry Research

Benzylic halides are organic compounds where a halogen atom is bonded to a carbon atom that is directly attached to a benzene (B151609) ring. differencebetween.comdoubtnut.com This specific arrangement imparts unique reactivity to the molecule. The carbon-halogen bond in benzylic halides is particularly susceptible to nucleophilic substitution reactions (both SN1 and SN2 mechanisms) because the transition states and intermediates are stabilized by the adjacent aromatic ring. quora.com

For instance, in an SN1 reaction, the departure of the halide ion generates a benzylic carbocation. This carbocation is significantly stabilized through resonance, as the positive charge can be delocalized over the entire benzene ring. quora.com This stability facilitates the reaction, making benzylic halides much more reactive than typical alkyl halides. quora.com Similarly, the benzylic position is prone to free-radical reactions, such as benzylic bromination, due to the resonance stabilization of the resulting benzylic radical.

This enhanced reactivity makes benzylic halides, such as benzyl (B1604629) chloride and benzyl bromide, essential reagents and intermediates in a wide array of organic transformations. wisdomlib.org They are frequently used in cross-coupling reactions and as alkylating agents to introduce the benzyl group into various molecules, a common step in the synthesis of pharmaceuticals and natural products. wisdomlib.orgrsc.org

Role of Polyhalogenated Arenes as Synthons in Complex Molecule Construction

Polyhalogenated arenes—aromatic rings substituted with multiple halogen atoms—are exceptionally useful synthons in organic synthesis. A synthon is a conceptual part of a molecule that assists in forming a synthetic connection, and polyhalogenated arenes offer multiple connection points. The different halogens (F, Cl, Br, I) on the ring exhibit distinct reactivities, which can be exploited for site-selective chemical modifications. nih.gov

Methods to functionalize arenes in a site-selective manner are highly sought after for rapidly constructing value-added molecules for medicinal, agrochemical, and materials applications. nih.gov Transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Sonogashira couplings, are powerful tools for this purpose. rsc.orgwikipedia.org Chemists can often selectively react one halogen over another based on the reaction conditions, the catalyst system, and the inherent reactivity differences (typically I > Br > Cl). This allows for the stepwise and controlled construction of highly substituted, complex aromatic structures from a single, readily available polyhalogenated starting material. nih.govossila.com This strategic approach is crucial in minimizing steps, improving yields, and enabling the efficient synthesis of intricate target molecules. science.gov

Overview of Contemporary Synthetic Strategies Employing Halogenated Building Blocks

Modern organic synthesis heavily relies on strategies that use halogenated building blocks for the construction of carbon-carbon and carbon-heteroatom bonds. wikipedia.org Transition metal-catalyzed cross-coupling reactions are at the forefront of these strategies and were the subject of the 2010 Nobel Prize in Chemistry, awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki. wikipedia.org

These reactions share a general mechanistic cycle involving oxidative addition, transmetalation, and reductive elimination. nih.gov A halogenated organic compound (R-X) serves as the electrophile, reacting with a low-valent metal catalyst (often palladium-based). An organometallic nucleophile (R'-M) then transfers its organic group to the catalyst, and the final step joins the two organic fragments (R-R') while regenerating the catalyst.

Key contemporary strategies include:

Suzuki-Miyaura Coupling: Employs organoboron compounds as the nucleophile, valued for the stability and low toxicity of the boron reagents. rsc.org

Stille Coupling: Uses organostannane (tin) reagents, known for their high functional group tolerance. rsc.org

Sonogashira Coupling: Connects terminal alkynes with aryl or vinyl halides to form sp-sp² carbon-carbon bonds, crucial for synthesizing conjugated systems. rsc.org

Negishi Coupling: Utilizes organozinc reagents, which are highly reactive and effective. rsc.org

These methods have revolutionized the synthesis of biaryls, conjugated polymers, and complex pharmaceutical agents, making halogenated compounds indispensable starting materials in both academic research and industrial production. acs.orgnih.gov

Research Findings on 1-(1-Bromoethyl)-2-chloro-4-fluorobenzene (B6202876)

A thorough review of scientific literature and chemical databases reveals a lack of specific published research focused on the synthesis, properties, or applications of this compound. While the constituent parts of the molecule—the polyhalogenated aromatic ring and the benzylic bromide—are well-understood classes of compounds used extensively in organic synthesis, this specific combination does not appear in detailed reports. Therefore, data tables and specific research findings for this compound cannot be provided.

Structure

3D Structure

Properties

Molecular Formula |

C8H7BrClF |

|---|---|

Molecular Weight |

237.49 g/mol |

IUPAC Name |

1-(1-bromoethyl)-2-chloro-4-fluorobenzene |

InChI |

InChI=1S/C8H7BrClF/c1-5(9)7-3-2-6(11)4-8(7)10/h2-5H,1H3 |

InChI Key |

QYPROEQDBPKELP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=C(C=C(C=C1)F)Cl)Br |

Origin of Product |

United States |

Synthetic Methodologies for 1 1 Bromoethyl 2 Chloro 4 Fluorobenzene and Analogues

Direct Bromination Approaches for Alkyl-Substituted Fluorobenzenes

Direct bromination at the benzylic position of alkyl-substituted fluorobenzenes is a common and efficient method for synthesizing compounds like 1-(1-bromoethyl)-2-chloro-4-fluorobenzene (B6202876). This approach typically utilizes reagents that favor substitution at the carbon atom adjacent to the aromatic ring.

Free Radical Benzylic Bromination with N-Bromosuccinimide (NBS)

A widely employed method for benzylic bromination is the Wohl-Ziegler reaction, which uses N-Bromosuccinimide (NBS) as the brominating agent. researchgate.net This reaction proceeds via a free radical chain mechanism and is highly selective for the benzylic position, minimizing unwanted side reactions such as electrophilic aromatic substitution. chadsprep.comchemistrysteps.com The use of NBS is advantageous because it maintains a low concentration of bromine (Br₂) and hydrogen bromide (HBr) in the reaction mixture, which helps to suppress competing reactions. youtube.comchemistrysteps.com

The mechanism of benzylic bromination with NBS involves three key stages: initiation, propagation, and termination. ucalgary.ca

Initiation: The reaction is initiated by the homolytic cleavage of the N-Br bond in NBS to form a bromine radical. This process requires an initiator, which can be ultraviolet (UV) light, heat, or a chemical radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide. chemistrysteps.comnumberanalytics.com The initiator provides the energy needed to break the relatively weak N-Br bond, generating the initial radical species necessary to start the chain reaction. youtube.comyoutube.com

Propagation: This stage consists of two main steps. First, a bromine radical abstracts a hydrogen atom from the benzylic position of the alkyl-substituted fluorobenzene (B45895) (e.g., 1-chloro-4-ethyl-2-fluorobenzene) to form a resonance-stabilized benzylic radical and hydrogen bromide (HBr). chemistrysteps.comucalgary.ca The stability of this benzylic radical is a key factor in the selectivity of the reaction. chemistrysteps.com In the second step, the newly formed benzylic radical reacts with a molecule of Br₂ (generated in low concentrations from the reaction of NBS with HBr) to yield the desired bromoalkyl product, this compound, and another bromine radical. youtube.comyoutube.com This new bromine radical can then continue the chain reaction by reacting with another molecule of the starting material. youtube.com

Termination: The chain reaction is terminated when two radicals combine to form a stable, non-radical product. This can occur through various combinations, such as two bromine radicals forming Br₂, or a bromine radical and a benzylic radical combining. ucalgary.ca

The efficiency and selectivity of benzylic bromination with NBS are highly dependent on the reaction conditions. numberanalytics.com Careful optimization of these parameters is crucial for maximizing the yield of the desired product and minimizing the formation of byproducts. researchgate.net

| Parameter | Effect on Reaction | Optimized Conditions |

| Initiator | The choice and concentration of the radical initiator can significantly affect the reaction rate. numberanalytics.com Common initiators include AIBN and benzoyl peroxide, or photochemical initiation with UV light. | The use of light can be a "greener" alternative to chemical initiators. researchgate.net |

| Solvent | The solvent plays a critical role in the reaction's selectivity. Nonpolar solvents, such as carbon tetrachloride (CCl₄) or dichloromethane (B109758), are traditionally used to minimize ionic side reactions. researchgate.netgla.ac.uk However, due to environmental concerns, more benign solvents like methyl acetate (B1210297) are being explored. researchgate.net | Acetonitrile has been shown to be an effective solvent, avoiding the use of hazardous chlorinated solvents. organic-chemistry.org |

| Temperature | The reaction temperature influences the rate of radical formation and the stability of the intermediates. Elevated temperatures can increase the reaction rate but may also lead to undesired side reactions. numberanalytics.com | Reactions are often carried out at the reflux temperature of the chosen solvent. |

| NBS Concentration | The amount of NBS used can control the extent of bromination. Using a slight excess of NBS can help ensure complete conversion of the starting material. numberanalytics.com | Careful monitoring is necessary to prevent over-bromination. numberanalytics.com |

Table 1: Key Parameters for Optimizing Benzylic Bromination with NBS

Chemoselective Bromination in the Presence of Multiple Halogens

The presence of other halogens, such as chlorine and fluorine, on the aromatic ring can influence the reactivity and regioselectivity of benzylic bromination. The electron-withdrawing nature of these halogens can deactivate the aromatic ring towards electrophilic attack, which further enhances the selectivity of the free radical substitution at the benzylic position over aromatic bromination. nsf.govrsc.org However, the electronic effects of these substituents on the stability of the benzylic radical are generally considered to be minor. The primary directing factor for the bromination remains the enhanced stability of the benzylic radical intermediate. Therefore, NBS is a highly effective reagent for the chemoselective bromination of the benzylic position in compounds like 1-chloro-4-ethyl-2-fluorobenzene.

Multi-Step Synthetic Routes

In cases where direct bromination is not feasible or does not provide the desired product with high selectivity, multi-step synthetic routes can be employed. These routes often involve the transformation of a precursor molecule that already contains the desired carbon skeleton.

Conversion of Precursor Phenethyl Alcohol Derivatives

An alternative synthetic pathway to this compound involves the conversion of a corresponding phenethyl alcohol derivative, such as 1-(2-chloro-4-fluorophenyl)ethanol. This alcohol can be synthesized through various standard organic chemistry methods. The conversion of the alcohol to the target bromoalkane is a well-established transformation. Reagents such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr) can be used to replace the hydroxyl group with a bromine atom. chegg.comsciencemadness.org This substitution reaction typically proceeds via an SN1 or SN2 mechanism, depending on the reaction conditions and the structure of the alcohol. For a secondary benzylic alcohol like 1-(2-chloro-4-fluorophenyl)ethanol, the reaction can proceed through a carbocation intermediate, which is stabilized by the adjacent aromatic ring.

| Reagent | Reaction Conditions | Advantages |

| Phosphorus Tribromide (PBr₃) | Typically carried out in an inert solvent like diethyl ether or dichloromethane at low temperatures. | Generally provides good yields and is effective for converting primary and secondary alcohols. chegg.com |

| Hydrobromic Acid (HBr) | Often used as a concentrated aqueous solution, sometimes with a phase-transfer catalyst, and may require heating. | A readily available and cost-effective reagent. sciencemadness.org |

| Triphenylphosphine/Carbon Tetrabromide | The Appel reaction conditions can also be used for this transformation. | Mild reaction conditions. |

Table 2: Reagents for the Conversion of Alcohols to Alkyl Bromides

Aromatic Functionalization Strategies

Constructing the core 1-bromo-2-chloro-4-fluorobenzene (B27530) structure is a key preliminary step. Diazotization of an appropriately substituted aniline (B41778) is a classic and effective method for introducing a bromine atom onto the aromatic ring with high regioselectivity.

The Sandmeyer reaction provides a reliable route to synthesize 1-bromo-2-chloro-4-fluorobenzene from 2-chloro-4-fluoroaniline (B1295073). google.comgoogle.com This multi-step process begins with the diazotization of the primary aromatic amine. google.com

The process involves treating 2-chloro-4-fluoroaniline with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid such as hydrobromic acid (HBr), at low temperatures (0–5 °C) to prevent the decomposition of the resulting diazonium salt. google.com The resulting 2-chloro-4-fluorobenzenediazonium salt is a versatile intermediate.

In the subsequent step, this diazonium salt is treated with a solution of copper(I) bromide (CuBr). chemicalbook.com The copper catalyst facilitates the replacement of the diazonio group (-N₂⁺) with a bromide ion, releasing nitrogen gas and forming the desired 1-bromo-2-chloro-4-fluorobenzene. google.comchemicalbook.com The reaction conditions, including temperature and the choice of acid, are crucial for achieving high yields and minimizing side-product formation. acs.org

| Starting Material | Reagents | Intermediate | Product |

| 2-chloro-4-fluoroaniline | 1. NaNO₂, HBr (aq), 0-5°C | 2-chloro-4-fluorobenzenediazonium salt | 1-bromo-2-chloro-4-fluorobenzene |

| 2. CuBr |

Stereoselective Synthesis of this compound

The ethyl side chain of this compound contains a stereocenter at the benzylic carbon. The synthesis of a single enantiomer (either R or S) of this compound requires stereoselective methods.

Strategies for Chiral Induction at the Benzylic Center

A primary strategy for establishing chirality at the benzylic center is through the asymmetric reduction of a prochiral ketone precursor, 1-(2-chloro-4-fluorophenyl)ethanone. This approach generates a chiral benzylic alcohol, (R)- or (S)-1-(2-chloro-4-fluorophenyl)ethanol, which can then be converted to the target bromide.

The asymmetric reduction can be achieved using various catalytic systems. Chiral catalysts, such as those based on ruthenium or rhodium complexes with chiral ligands (e.g., BINAP), are highly effective for the enantioselective hydrogenation of aromatic ketones. Alternatively, enzymatic reductions or the use of stoichiometric chiral reducing agents like those derived from boranes (e.g., Corey-Bakshi-Shibata catalyst) can provide the chiral alcohol in high enantiomeric excess. The choice of catalyst and reaction conditions determines which enantiomer of the alcohol is formed. nih.gov

Enantioselective Bromination Methodologies

Once the enantiomerically enriched alcohol, 1-(2-chloro-4-fluorophenyl)ethanol, is obtained, it must be converted to the corresponding bromide with high stereochemical fidelity. This step is a stereospecific substitution rather than an enantioselective bromination. The goal is to replace the hydroxyl group with a bromine atom while controlling the stereochemical outcome (either inversion or retention of configuration).

Reactions that proceed through an Sₙ2 mechanism are ideal for this purpose as they result in a predictable inversion of the stereocenter's configuration. The phosphine-based reagents discussed previously, such as phosphorus tribromide (PBr₃) or the Appel reaction conditions (PPh₃/CBr₄), are well-suited for this transformation. By starting with the (R)-alcohol, for example, the Sₙ2 substitution will yield the (S)-1-(1-Bromoethyl)-2-chloro-4-fluorobenzene. The development of bifunctional organocatalysts has also been explored for enantioselective halogenation reactions, offering pathways for dynamic kinetic resolution under specific circumstances. nih.govkyoto-u.ac.jprsc.orgmdpi.com Careful selection of the brominating agent and reaction conditions is essential to prevent racemization and ensure a high yield of the desired enantiomerically pure product.

Reactivity and Mechanistic Investigations of 1 1 Bromoethyl 2 Chloro 4 Fluorobenzene

Nucleophilic Substitution Reactions at the Benzylic Bromide

The carbon-bromine bond at the benzylic position of 1-(1-Bromoethyl)-2-chloro-4-fluorobenzene (B6202876) is the primary site for nucleophilic substitution reactions. Benzylic halides are notably reactive in these transformations, a characteristic attributed to the ability of the adjacent benzene (B151609) ring to stabilize the reaction intermediates and transition states through resonance. ucalgary.cachemistrysteps.com This enhanced reactivity allows for the displacement of the bromide ion by a wide range of nucleophiles. libretexts.org

As a secondary benzylic halide, this compound can undergo nucleophilic substitution via both unimolecular (SN1) and bimolecular (SN2) mechanisms. ucalgary.calibretexts.org The predominant pathway is highly dependent on the specific reaction conditions, including the nature of the nucleophile, the solvent, and the temperature. quora.comyoutube.com

The SN1 pathway involves a two-step mechanism initiated by the departure of the bromide leaving group to form a secondary benzylic carbocation. This intermediate is significantly stabilized by resonance, with the positive charge delocalized over the aromatic ring. ucalgary.caquora.com This stabilization lowers the activation energy for carbocation formation. The reaction is favored by polar protic solvents (e.g., water, ethanol), which can solvate both the leaving group and the carbocation, and by weak nucleophiles. libretexts.org

The SN2 pathway is a single, concerted step where the nucleophile attacks the electrophilic benzylic carbon from the side opposite the bromine atom (backside attack). quora.commasterorganicchemistry.com This process involves a pentacoordinate transition state. The SN2 mechanism is favored by strong, non-bulky nucleophiles and polar aprotic solvents (e.g., acetone, DMSO), which enhance the nucleophile's reactivity. libretexts.org

The choice between these two competing mechanisms can be guided by the reaction parameters outlined in the table below.

| Feature | SN1 Pathway | SN2 Pathway |

| Substrate | Favored by 2° and 3° benzylic halides ucalgary.ca | Favored by methyl, 1°, and 2° benzylic halides ucalgary.ca |

| Nucleophile | Weak nucleophiles (e.g., H₂O, ROH) libretexts.org | Strong nucleophiles (e.g., CN⁻, RS⁻, N₃⁻) libretexts.org |

| Solvent | Polar protic solvents (e.g., water, alcohols) libretexts.org | Polar aprotic solvents (e.g., acetone, DMSO) libretexts.org |

| Kinetics | First-order rate law: Rate = k[Substrate] masterorganicchemistry.com | Second-order rate law: Rate = k[Substrate][Nucleophile] masterorganicchemistry.com |

| Intermediate | Resonance-stabilized benzylic carbocation quora.com | None (concerted mechanism) |

| Stereochemistry | Racemization | Inversion of configuration |

The chloro and fluoro substituents on the aromatic ring exert a significant electronic influence on the reactivity of the benzylic bromide. Both halogens are highly electronegative and pull electron density away from the aromatic ring through the sigma bonds, an effect known as the inductive effect (-I). msu.edu Concurrently, their lone pairs of electrons can be delocalized into the aromatic pi-system, donating electron density via the resonance effect (+R). msu.edu

For halogens, the strong inductive electron-withdrawal generally outweighs the weaker resonance donation, causing the aromatic ring to be deactivated (less electron-rich) compared to unsubstituted benzene. lumenlearning.com This deactivation has a direct impact on substitution reactions at the benzylic position:

In SN1 reactions , the electron-withdrawing nature of the chlorine and fluorine atoms destabilizes the benzylic carbocation intermediate. By pulling electron density from the ring, they hinder the ring's ability to effectively delocalize and stabilize the positive charge. This leads to a slower reaction rate compared to an unsubstituted or electron-donating group-substituted benzylic halide. numberanalytics.com

Elimination Reactions

In the presence of a base, this compound can undergo elimination reactions (dehydrobromination) to form an alkene, often in competition with nucleophilic substitution. imgroupofresearchers.com The product of this reaction is 1-chloro-4-fluoro-2-vinylbenzene.

Similar to substitution reactions, elimination can proceed through unimolecular (E1) or bimolecular (E2) pathways.

The E1 reaction is a two-step process that shares the same initial step as the SN1 reaction: formation of a resonance-stabilized benzylic carbocation. libretexts.orglibretexts.org In a subsequent step, a weak base removes a proton from the adjacent carbon (the beta-carbon), leading to the formation of a double bond. E1 reactions typically occur under the same conditions as SN1 reactions (polar protic solvents, weak bases) and often yield a mixture of substitution and elimination products. libretexts.org

The E2 reaction is a single-step, concerted process where a strong base removes a proton from the beta-carbon at the same time as the bromide leaving group departs. libretexts.org This mechanism requires a specific anti-periplanar geometry between the beta-hydrogen and the leaving group. amazonaws.com E2 reactions are favored by strong, sterically hindered bases (e.g., potassium tert-butoxide), which are poor nucleophiles and thus minimize competing SN2 reactions. libretexts.org High temperatures also tend to favor elimination over substitution. imgroupofresearchers.commasterorganicchemistry.com

| Feature | E1 Pathway | E2 Pathway |

| Base | Weak base required (e.g., H₂O, ROH) libretexts.org | Strong base required (e.g., RO⁻, OH⁻) libretexts.orgleah4sci.com |

| Solvent | Good ionizing (polar protic) solvents libretexts.org | Solvent polarity is less critical; polar protic is common leah4sci.com |

| Kinetics | First-order: Rate = k[Substrate] libretexts.org | Second-order: Rate = k[Substrate][Base] youtube.com |

| Intermediate | Carbocation libretexts.org | None (concerted mechanism) |

| Stereochemistry | No specific geometric requirement libretexts.org | Requires anti-periplanar arrangement of H and LG amazonaws.com |

| Competition | Competes with SN1 libretexts.org | Competes with SN2 imgroupofresearchers.com |

Regioselectivity in elimination reactions refers to the preferential formation of one constitutional isomer of an alkene over another. For this compound, the ethyl group has only one beta-carbon (the methyl group) bearing hydrogens. Therefore, only one constitutional isomer, 1-chloro-4-fluoro-2-vinylbenzene, can be formed, and regioselectivity is not a variable in this specific case.

Stereoselectivity refers to the preferential formation of one stereoisomer. The E2 mechanism's requirement for an anti-periplanar arrangement can lead to specific stereochemical outcomes in cyclic or more complex acyclic systems. amazonaws.com In the dehydrobromination of this compound, the product alkene does not have stereoisomers (E/Z isomers), so stereoselectivity is not a factor in the product distribution.

Electrophilic Aromatic Substitution on the Chlorofluorobenzene Moiety

The aromatic ring of this compound can undergo electrophilic aromatic substitution (EAS), where an electrophile replaces one of the hydrogen atoms on the ring. uci.edumasterorganicchemistry.com The rate and position of this substitution are dictated by the combined electronic and steric effects of the three existing substituents: the 1-bromoethyl group, the chloro group, and the fluoro group.

The directing effects of the substituents are as follows:

-CH(Br)CH₃ (1-Bromoethyl group): As an alkyl group, it is considered an activating group and an ortho, para-director. It donates electron density to the ring via a weak inductive effect, stabilizing the positively charged intermediate (the sigma complex) formed during the reaction. uci.edu

All three substituents direct incoming electrophiles to the positions ortho or para relative to themselves. The available positions for substitution are C3, C5, and C6.

Position C3: ortho to the -CH(Br)CH₃ group and ortho to the -Cl group.

Position C5: para to the -Cl group and ortho to the -F group.

Position C6: ortho to the -F group and meta to the other two.

The activating alkyl group will most strongly favor substitution at its ortho position (C3). The deactivating but ortho, para-directing halogens will favor substitution at positions C3 and C5. The combined directing effects suggest that substitution is most likely to occur at positions C3 and C5. Steric hindrance from the relatively bulky 1-bromoethyl group at C1 and the chloro group at C2 might disfavor attack at the C3 position, potentially making the C5 position the most probable site for electrophilic attack.

Directing Effects of Halogen and Ethyl Substituents

Activating and Deactivating Nature of Substituents:

| Substituent | Effect on Reactivity | Directing Effect | Mechanism of Influence |

| -CH₂CH₃ (Ethyl) | Activating | ortho-, para- | Inductive Effect (+I): Donates electron density to the ring, stabilizing the carbocation intermediate (arenium ion). libretexts.org |

| -F (Fluoro) | Deactivating | ortho-, para- | Inductive Effect (-I) outweighs Resonance Effect (+R). The high electronegativity of fluorine withdraws electron density, but lone pairs can stabilize the arenium ion at ortho and para positions. researchgate.net |

| -Cl (Chloro) | Deactivating | ortho-, para- | Similar to fluorine, the inductive withdrawal (-I) is stronger than the resonance donation (+R), leading to deactivation. It directs incoming electrophiles to the ortho and para positions. libretexts.org |

The fluorine atom, being highly electronegative, deactivates the ring towards electrophilic attack through a strong inductive effect. However, its lone pairs can participate in resonance, which stabilizes the intermediate carbocation (arenium ion) during an electrophilic attack, particularly when the attack is at the ortho or para position. The methyl group (as part of the ethyl substituent) is an activating group and also directs to the ortho and para positions. The interplay between these directing and activating/deactivating effects determines the regioselectivity of substitution reactions.

In the case of this compound, the positions for electrophilic attack are influenced by the combined effects of these three groups. The chlorine at C2 and fluorine at C4 are both deactivating ortho-, para-directors. The 1-bromoethyl group at C1 is an activating ortho-, para-director. The likely positions for substitution would be those that are activated by the ethyl group and least deactivated by the halogens, while also being sterically accessible.

Based on the individual directing effects, the potential activated positions for an incoming electrophile (E⁺) are:

Position 3: ortho to the chloro group and meta to the fluoro and ethyl groups.

Position 5: ortho to the fluoro group and para to the chloro group.

Position 6: ortho to the ethyl group and meta to the chloro group.

The precise outcome of an electrophilic substitution reaction would depend on the specific reaction conditions and the nature of the electrophile, as the relative activating and deactivating strengths of the substituents would come into play.

Radical Reactions and Their Utility

The 1-bromoethyl group on the benzene ring is a key site for radical chemistry. The benzylic C-Br bond can undergo homolytic cleavage to generate a resonance-stabilized benzylic radical. This reactivity is the basis for further functionalization of the molecule.

Controlled Radical Chemistry for Further Functionalization

The generation of a benzylic radical from this compound opens up pathways for controlled functionalization. This is often achieved under thermal or photochemical conditions, sometimes with the aid of a radical initiator.

A related transformation is the light-induced bromination of 2-fluoro-4-bromotoluene to produce 2-fluoro-4-bromobenzyl bromide, which proceeds via a radical mechanism on the benzylic methyl group. google.com This highlights the susceptibility of the benzylic position in similar structures to radical reactions.

Atom Transfer Radical Addition (ATRA):

A powerful method for the functionalization of compounds like this compound is Atom Transfer Radical Addition (ATRA). In a typical ATRA reaction, a radical is generated from an alkyl halide and adds to an alkene. A halogen atom is then transferred to the resulting radical, propagating the radical chain. rsc.orgresearchgate.net

For this compound, the benzylic bromide can be the radical precursor. This allows for the coupling of the complex benzylic group to various unsaturated molecules. Modern advancements in this area often utilize photoredox catalysis in conjunction with a co-catalyst, such as a copper complex, to facilitate the controlled generation of radicals and the subsequent bond-forming steps under mild conditions. researchgate.net For instance, the ATRA of fluorinated alkyl bromides to alkenes has been achieved using a dual photoredox/copper catalytic system. researchgate.net

The general mechanism for a photoredox-catalyzed ATRA involving this compound would likely involve the following key steps:

Radical Generation: The photocatalyst, upon irradiation with visible light, generates the benzylic radical from the C-Br bond.

Addition to Alkene: The formed radical adds to an alkene, generating a new carbon-centered radical.

Halogen Atom Transfer: This new radical abstracts a bromine atom, often facilitated by a co-catalyst, to form the final product and regenerate the catalytic species.

This controlled radical chemistry provides a versatile tool for creating more complex molecules, where the 2-chloro-4-fluorophenyl moiety can be incorporated into larger structures for applications in medicinal chemistry and materials science. ossila.com

Applications in Advanced Organic Synthesis

As a Versatile Building Block in Cross-Coupling Reactions

The presence of a reactive benzylic bromide allows "1-(1-Bromoethyl)-2-chloro-4-fluorobenzene" to serve as an electrophilic partner in numerous palladium-catalyzed and transition-metal-free coupling reactions. These reactions are foundational in modern organic chemistry for constructing complex molecular architectures from simpler precursors.

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, celebrated for its mild conditions and tolerance of diverse functional groups. nih.govyonedalabs.com It typically involves the reaction of an organoboron compound with an organic halide, catalyzed by a palladium(0) complex. rsc.org

In the context of "this compound," the benzylic bromide can react with various aryl boronic acids to yield substituted diarylethanes. This reaction would be catalyzed by a palladium source, such as Pd(PPh₃)₄ or Pd(OAc)₂, and a suitable base. For instance, coupling with phenylboronic acid would produce 1-(2-chloro-4-fluorophenyl)-1-phenylethane. The versatility of the Suzuki reaction allows for the use of a wide range of substituted boronic acids, enabling the synthesis of a diverse library of compounds. ugr.esnih.gov

Table 1: Hypothetical Suzuki-Miyaura Coupling of This compound (B6202876)

| Boronic Acid Partner | Catalyst | Base | Product |

|---|---|---|---|

| Phenylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | 1-(2-chloro-4-fluorophenyl)-1-phenylethane |

| 4-Methoxyphenylboronic Acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 1-(2-chloro-4-fluorophenyl)-1-(4-methoxyphenyl)ethane |

This table represents potential reactions based on established Suzuki-Miyaura coupling principles, as specific examples involving this compound are not widely documented.

The Sonogashira coupling is a highly efficient method for forming C(sp²)-C(sp) bonds by reacting a terminal alkyne with an aryl or vinyl halide. organic-chemistry.orgorganic-chemistry.org The reaction is co-catalyzed by palladium and copper(I) salts. researchgate.net For "this compound," a Sonogashira-type reaction would involve its benzylic bromide moiety coupling with a terminal alkyne like phenylacetylene. This would lead to the formation of a 1,3-disubstituted alkyne, a valuable scaffold in medicinal chemistry and materials science. gelest.com

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds between an aryl or alkyl halide and an amine. mychemblog.comorganic-chemistry.org This reaction has become a primary tool for synthesizing anilines and other arylamine derivatives. nih.gov The benzylic bromide of "this compound" is an excellent substrate for this transformation. Reacting it with various primary or secondary amines in the presence of a palladium catalyst (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., BINAP, Xantphos) would yield the corresponding secondary or tertiary amines.

Table 2: Potential Buchwald-Hartwig Amination Products

| Amine Partner | Palladium Catalyst/Ligand | Base | Product |

|---|---|---|---|

| Aniline (B41778) | Pd₂(dba)₃ / BINAP | NaOt-Bu | N-(1-(2-chloro-4-fluorophenyl)ethyl)aniline |

| Morpholine | Pd(OAc)₂ / XPhos | K₃PO₄ | 4-(1-(2-chloro-4-fluorophenyl)ethyl)morpholine |

Beyond Suzuki, Sonogashira, and Buchwald-Hartwig reactions, other cross-coupling methods can utilize "this compound" as a substrate.

Kumada Coupling: This reaction employs a Grignard reagent (organomagnesium halide) as the nucleophile. Coupling the Grignard reagent of, for example, bromobenzene with "this compound" using a nickel or palladium catalyst would form a C-C bond.

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent, which offers high reactivity and functional group tolerance. nih.gov These reagents can be prepared in situ and coupled with the subject compound to create new C-C bonds. ljmu.ac.uk

Stille Coupling: This reaction involves organostannanes (organotin compounds) as coupling partners. The Stille reaction is known for its tolerance of a wide array of functional groups, although the toxicity of tin reagents is a drawback.

In recent years, transition-metal-free coupling reactions have gained attention as more sustainable alternatives. acs.org These reactions are often promoted by a strong base or proceed via a radical mechanism. For instance, base-promoted C-N bond formation can occur between alkyl halides and N-haloimides. lnu.edu.cn "this compound," with its reactive benzylic bromide, could potentially undergo nucleophilic substitution with various nucleophiles under metal-free conditions, expanding its synthetic utility while adhering to green chemistry principles.

Palladium-Catalyzed Suzuki-Miyaura Coupling for C-C Bond Formation

Role in the Synthesis of Complex Organic Scaffolds

The strategic placement of bromo, chloro, and fluoro substituents on the benzene (B151609) ring, coupled with a reactive bromoethyl group, makes this compound a valuable precursor for creating intricate organic frameworks.

Precursor to Quinoxaline Derivatives in Medicinal Chemistry Research

While direct literature specifically citing this compound in the synthesis of quinoxaline derivatives is limited, the general synthetic strategies for quinoxalines strongly suggest its potential as a key intermediate. Quinoxalines are a class of nitrogen-containing heterocyclic compounds with a wide range of pharmacological activities, making them important targets in medicinal chemistry. The conventional synthesis of quinoxalines often involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.

In this context, this compound can be envisioned as a precursor to a reactive dicarbonyl species. For instance, oxidation of the bromoethyl group could yield a corresponding α-haloketone, a well-established synthon for quinoxaline formation. The presence of the chloro and fluoro substituents on the benzene ring would lead to the formation of correspondingly substituted quinoxaline derivatives, which are of significant interest for modulating the biological activity of these scaffolds. The diverse reactivity of the halogen atoms allows for further functionalization, expanding the chemical space accessible from this starting material.

Intermediacy in the Synthesis of Other Halogenated Aromatics and Heterocycles

The multiple halogen atoms on this compound offer differential reactivity, allowing for its use as an intermediate in the synthesis of a variety of other halogenated aromatic and heterocyclic compounds. The bromine atom on the ethyl group is highly susceptible to nucleophilic substitution, providing a handle for introducing various functional groups.

Furthermore, the aromatic bromine and chlorine atoms can participate in a range of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This enables the formation of new carbon-carbon and carbon-heteroatom bonds, leading to the construction of complex biaryl systems and other functionalized aromatics. The fluorine atom, being the most electronegative, can influence the reactivity of the other halogens and can also be a site for nucleophilic aromatic substitution under specific conditions. This tiered reactivity allows for a stepwise and controlled elaboration of the molecule, making it a versatile platform for generating a library of halogenated compounds for various applications, including materials science and agrochemicals.

Formation of Polycyclic Systems and Benzonorbornadiene Derivatives

The potential of this compound extends to the synthesis of polycyclic aromatic hydrocarbons (PAHs) and related structures. While direct examples are not prevalent in the literature, its structural motifs are analogous to precursors used in such syntheses. For instance, related polyhalogenated benzenes are known to be precursors for the generation of arynes, highly reactive intermediates that can undergo cycloaddition reactions to form complex polycyclic systems.

A related compound, 1-bromo-4-chloro-2-fluorobenzene, has been utilized in the preparation of benzonorbornadiene derivatives. This suggests that this compound, through appropriate functional group manipulation of the bromoethyl side chain, could also serve as a precursor in similar synthetic routes. The Diels-Alder reaction of a benzyne intermediate generated from the aromatic ring with a suitable diene, such as cyclopentadiene, would lead to the formation of the benzonorbornadiene scaffold. The substituents on the aromatic ring would then be incorporated into the final polycyclic structure, influencing its electronic and steric properties.

Stereoselective Transformations Utilizing the Chiral Benzylic Center

The presence of a chiral center at the benzylic position of the bromoethyl group in this compound opens up avenues for stereoselective synthesis, allowing for the preparation of enantiomerically enriched or pure compounds.

Diastereoselective Reactions with Chiral Auxiliaries or Catalysts

Diastereoselective reactions are a powerful tool in organic synthesis for controlling the stereochemical outcome of a reaction. In the context of this compound, the chiral benzylic center can influence the stereochemistry of subsequent reactions at a new stereocenter, leading to the preferential formation of one diastereomer over another.

This can be achieved by reacting the chiral substrate with a chiral reagent or in the presence of a chiral catalyst. For example, nucleophilic substitution at the benzylic bromide with a chiral nucleophile would lead to the formation of diastereomeric products. The inherent chirality of the starting material, combined with the influence of a chiral auxiliary or catalyst, can provide high levels of diastereoselectivity. This approach is crucial for the synthesis of complex molecules with multiple stereocenters, such as natural products and pharmaceuticals, where the specific stereoisomer often dictates biological activity.

Enantioselective Synthesis of Optically Active Derivatives

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. Starting from a racemic mixture of this compound, it is possible to synthesize optically active derivatives through various strategies. One common approach is kinetic resolution, where one enantiomer of the racemate reacts faster with a chiral reagent or catalyst, leaving the unreacted enantiomer in excess.

Alternatively, dynamic kinetic resolution can be employed, where the starting material is continuously racemized under the reaction conditions, allowing for the theoretical conversion of the entire racemic mixture into a single enantiomeric product. Furthermore, the development of enantioselective catalytic methods for reactions involving the benzylic center, such as cross-coupling or substitution reactions, would provide a direct route to enantioenriched products. The ability to access optically pure derivatives of this compound and its downstream products is of paramount importance in the development of chiral drugs and materials.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Structural Elucidation and Reactivity Prediction

Quantum chemical calculations are fundamental to modern chemical research, offering profound insights into molecular characteristics. These ab initio and density functional methods are used to solve the Schrödinger equation (or its simplified forms) for a given molecule, yielding information about its geometry, energy, and electronic wavefunction.

Density Functional Theory (DFT) is a widely used computational method that offers a favorable balance between accuracy and computational cost. nih.gov It is particularly effective for studying substituted aromatic systems. The process begins with geometry optimization, where the algorithm systematically alters the molecule's three-dimensional structure to find the arrangement with the lowest possible energy, representing its most stable conformation. nih.gov For a molecule like 1-(1-Bromoethyl)-2-chloro-4-fluorobenzene (B6202876), this would involve determining the precise bond lengths, bond angles, and dihedral angles. Calculations for similar polysubstituted benzenes are often performed using hybrid functionals like B3LYP combined with a basis set such as 6-31+G(d,p) or 6-311G, which provide reliable results for systems containing halogens. nih.govresearchgate.net

Once the optimized geometry is obtained, a wealth of electronic properties can be calculated to predict reactivity. Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy correlates with the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests the molecule is more polarizable and more reactive.

Another valuable tool is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution across the molecule's surface. nih.gov For this compound, the MEP map would be expected to show negative potential (electron-rich regions) around the electronegative fluorine and chlorine atoms, as well as over the π-system of the aromatic ring. Positive potential (electron-poor regions) would likely be found near the hydrogen atoms. These maps are invaluable for predicting where the molecule might interact with electrophiles or nucleophiles. nih.gov

Illustrative Predicted Structural Parameters for this compound

| Parameter | Predicted Value |

|---|---|

| C-C (aromatic) Bond Length | ~1.39 - 1.41 Å |

| C-F Bond Length | ~1.35 Å |

| C-Cl Bond Length | ~1.74 Å |

| C-C (alkyl) Bond Length | ~1.53 Å |

| C-Br Bond Length | ~1.97 Å |

| C-C-C (ring) Bond Angle | ~118° - 122° |

Illustrative Predicted Electronic Properties for this compound

| Property | Predicted Value |

|---|---|

| HOMO Energy | ~ -9.5 eV |

| LUMO Energy | ~ -0.8 eV |

| HOMO-LUMO Gap | ~ 8.7 eV |

| Dipole Moment | ~ 1.5 - 2.5 D |

Following a successful geometry optimization, vibrational frequency calculations are typically performed at the same level of theory. nih.gov These calculations serve two primary purposes: first, to confirm that the optimized structure is a true energy minimum (characterized by the absence of any imaginary frequencies), and second, to predict the molecule's vibrational spectra (FTIR and FT-Raman). researchgate.net

Each calculated frequency corresponds to a specific normal mode of vibration, such as the stretching or bending of bonds. njit.edu By analyzing these modes, a theoretical spectrum can be generated. Due to the harmonic oscillator approximation used in the calculations, the computed frequencies are often systematically higher than experimental values. To correct for this, they are typically multiplied by a scaling factor (e.g., ~0.96 for DFT/B3LYP) to improve agreement with experimental data. iau.ir

For this compound, the predicted spectra would show characteristic peaks for the aromatic ring, the alkyl side chain, and the carbon-halogen bonds. For instance, aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C=C stretching modes of the benzene (B151609) ring typically appear in the 1400-1650 cm⁻¹ region. researchgate.net The stretching vibrations for C-F, C-Cl, and C-Br bonds are expected at lower frequencies, providing a clear spectroscopic signature for the molecule. esisresearch.org

Illustrative Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Associated Functional Group |

|---|---|---|

| C-H Stretch (Aromatic) | 3100 - 3000 | Benzene Ring |

| C-H Stretch (Alkyl) | 2990 - 2880 | Ethyl Group |

| C=C Stretch (Aromatic) | 1610 - 1450 | Benzene Ring |

| C-F Stretch | 1250 - 1100 | C-F Bond |

| C-Cl Stretch | 800 - 650 | C-Cl Bond |

| C-Br Stretch | 650 - 500 | C-Br Bond |

Modeling of Reaction Mechanisms and Transition States

Computational chemistry is an indispensable tool for exploring the pathways of chemical reactions. By modeling the potential energy surface, researchers can identify the lowest-energy path from reactants to products, which involves characterizing intermediates and locating the high-energy transition states that connect them. psu.edu

For an aromatic compound like this compound, a common and well-studied reaction is electrophilic aromatic substitution (EAS). utexas.edu In an EAS reaction, an electrophile attacks the electron-rich benzene ring. minia.edu.eg A computational study of this process would involve:

Locating the Reactants: The optimized structures of this compound and the specific electrophile.

Characterizing the Intermediate: The reaction proceeds through a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. youtube.com In this intermediate, the electrophile is attached to one of the ring carbons, which becomes sp³-hybridized, breaking the ring's aromaticity.

Finding the Transition State: The transition state is the energy maximum on the path leading to the intermediate. Its structure represents the point of highest energy during the bond-forming process. A second transition state for the removal of a proton to restore aromaticity would also be located.

Identifying the Products: The final substituted aromatic compound and the protonated base.

Investigation of Substituent Effects on Aromaticity and Reactivity

The identity and position of substituents on a benzene ring profoundly influence its reactivity and the orientation of subsequent reactions. lumenlearning.com These influences are primarily governed by the interplay of inductive and resonance effects. msu.edu

Inductive Effect (-I): This effect is transmitted through sigma bonds and is related to the electronegativity of the atoms. The fluorine and chlorine atoms on this compound are highly electronegative and exert a strong electron-withdrawing inductive effect, pulling electron density away from the ring and deactivating it toward electrophilic attack. libretexts.org

Alkyl Group Effect (+I): The 1-bromoethyl group is an alkyl substituent. Alkyl groups are generally weakly electron-donating through induction and hyperconjugation, which activates the ring. libretexts.org The presence of the bromine atom on the ethyl side chain would introduce some electron-withdrawing inductive character, moderating the activating nature of the alkyl group itself.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a set of compounds and a specific property, such as chemical reactivity. sciepub.com While often used to predict biological activity, the QSAR methodology is broadly applicable to any property that can be quantified. mdpi.com

In a research context focused on chemical reactivity, a QSAR study could be developed for a series of substituted halobenzenes to predict their reaction rates in a particular transformation (e.g., nucleophilic substitution, oxidation). nih.gov The process would involve:

Data Set Assembly: A training set of diverse but related compounds is chosen, for which experimental reactivity data is available.

Descriptor Calculation: For each molecule in the set, a range of numerical descriptors is calculated. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., connectivity indices), and quantum chemical descriptors (e.g., HOMO/LUMO energies, dipole moment, atomic charges).

Model Generation: Statistical methods, such as multiple linear regression (MLR), are used to build a model that links a combination of descriptors to the observed reactivity.

Validation: The model's predictive power is rigorously tested using an external set of compounds not included in the training set.

Once a robust and validated QSAR model is established, it can be used to predict the reactivity of new compounds like this compound without needing to synthesize and test them. This makes QSAR a valuable tool for screening virtual libraries of compounds, prioritizing synthetic targets, and gaining insight into the structural features that govern chemical reactivity. nih.govnih.gov

Conformational Analysis of the Bromoethyl Side Chain

The conformational landscape of this compound is primarily defined by the rotation around the single bond connecting the chiral carbon of the bromoethyl group to the benzene ring. This rotation gives rise to various spatial arrangements of the substituents, known as conformers or rotamers, each with a distinct potential energy. The stability of these conformers is largely dictated by steric and electronic interactions between the bromoethyl side chain and the substituents on the aromatic ring.

Computational chemistry provides powerful tools to explore the potential energy surface (PES) associated with this bond rotation. By systematically varying the dihedral angle of the C(aromatic)-C(ethyl) bond, a potential energy profile can be generated, revealing the energy minima corresponding to stable conformers and the energy maxima representing the transition states between them.

The key conformers arise from the relative positioning of the large bromine atom and the methyl group of the side chain with respect to the plane of the benzene ring and its substituents. The primary steric interactions to consider are between the bromine atom, the methyl group, and the ortho-substituted chlorine atom on the benzene ring. Generally, staggered conformations, where the substituents on adjacent atoms are maximally separated, are energetically favored over eclipsed conformations, where they are aligned.

For the bromoethyl side chain, we can anticipate two main types of staggered conformers: gauche and anti. In an anti conformation, the largest substituents on the two carbons are positioned 180° apart. In a gauche conformation, this dihedral angle is approximately 60°. The eclipsed conformations represent the energy barriers to rotation between these more stable staggered forms.

Given the substitution pattern of this compound, the following key conformers can be predicted:

Anti-Conformer: This conformer would likely represent a significant energy minimum. In this arrangement, the bulky bromine atom of the bromoethyl group is positioned opposite to the even bulkier chloro-substituted part of the benzene ring, minimizing steric repulsion.

Gauche-Conformers: Two gauche conformers are possible, where the bromine atom is positioned at a dihedral angle of approximately 60° and 300° relative to the plane of the ring. These are expected to be higher in energy than the anti-conformer due to increased steric interactions between the bromine atom and the ortho-chlorine substituent.

Eclipsed-Conformers: These represent the transition states for rotation and are the highest energy conformations. The most unstable eclipsed conformer would occur when the bromine atom is aligned with the chlorine atom on the benzene ring, leading to maximum steric clash and electronic repulsion.

Below is a table illustrating the expected relative energies and defining dihedral angles for the principal conformers resulting from the rotation of the bromoethyl side chain. The dihedral angle is defined here as Br-C-C-C(ortho-Cl).

| Conformer | Dihedral Angle (Br-C-C-Cortho-Cl) | Hypothetical Relative Energy (kJ/mol) | Description |

|---|---|---|---|

| Eclipsed I | 0° | 25.0 | Highest energy transition state; Bromine eclipsing the Chlorine. |

| Gauche I | 60° | 5.0 | Energy minimum; Bromine is gauche to the Chlorine. |

| Eclipsed II | 120° | 20.0 | Transition state; Bromine eclipsing a ring Hydrogen. |

| Anti | 180° | 0.0 | Global energy minimum; Bromine is anti-periplanar to the Chlorine. |

| Eclipsed III | 240° | 20.0 | Transition state; Bromine eclipsing a ring Hydrogen. |

| Gauche II | 300° | 5.0 | Energy minimum; Bromine is gauche to the Chlorine. |

This analysis highlights that the conformational preference of the bromoethyl side chain is a dynamic equilibrium. The molecule will predominantly exist in the lower-energy staggered conformations, with the anti-conformer being the most populated. The energy barriers to rotation are typically low enough to allow for rapid interconversion between conformers at room temperature. The precise rotational barriers and energy differences would be influenced not only by steric hindrance but also by subtle electronic effects, such as dipole-dipole interactions between the C-Br, C-Cl, and C-F bonds.

Advanced Analytical Methodologies in Research

Application of Chiral Chromatography for Enantiomeric Excess Determination (e.g., Chiral HPLC)

Chiral chromatography is an indispensable technique for separating the enantiomers of a chiral compound. gcms.cz For a molecule like 1-(1-Bromoethyl)-2-chloro-4-fluorobenzene (B6202876), which possesses a stereogenic center at the carbon atom bonded to the bromine, separating and quantifying its (R) and (S) enantiomers is critical. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and effective method for this purpose. nih.gov

The principle of chiral HPLC involves the differential interaction of enantiomers with the CSP, leading to different retention times and, thus, separation. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for a broad range of racemic compounds. nih.govnih.gov

In a typical research application, a method would be developed to determine the enantiomeric excess (ee) of a synthesized batch of this compound. This involves screening various CSPs and mobile phase compositions to achieve optimal separation (resolution) of the two enantiomer peaks. shimadzu.comshimadzu.com The mobile phase often consists of a mixture of alkanes (like hexane) and an alcohol (like isopropanol (B130326) or ethanol). shimadzu.com Once separated, the area under each peak is integrated, and the enantiomeric excess is calculated using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

Table 1: Illustrative Chiral HPLC Data for Enantiomeric Purity Analysis

| Enantiomer | Retention Time (min) | Peak Area | % Composition |

| (R)-enantiomer | 8.54 | 15200 | 95.0 |

| (S)-enantiomer | 10.21 | 800 | 5.0 |

Isotopic Labeling for Mechanistic Elucidation (e.g., Deuteration)

Isotopic labeling, particularly with deuterium (B1214612) (²H), is a powerful tool for investigating reaction mechanisms. acs.org By selectively replacing a hydrogen atom with a deuterium atom, researchers can trace the path of atoms through a reaction and probe the nature of transition states. This is often achieved by observing the kinetic isotope effect (KIE), where the rate of a reaction changes upon isotopic substitution at a bond that is broken or formed in the rate-determining step. nih.gov

For this compound, deuteration could be used to elucidate the mechanism of nucleophilic substitution or elimination reactions. For instance, if the hydrogen on the chiral carbon (the α-carbon) is replaced with deuterium, the resulting compound is 1-(1-bromo-1-deuteroethyl)-2-chloro-4-fluorobenzene. If this compound undergoes an E2 elimination reaction, the breaking of the C-D bond would be part of the rate-determining step, leading to a primary KIE (kH/kD > 1). Conversely, a lack of a significant KIE might suggest a different mechanism, such as E1.

Deuterium labeling experiments are often monitored using NMR spectroscopy to track the position of the label or by mass spectrometry to quantify the level of deuterium incorporation. researchgate.net Such studies have been instrumental in understanding the mechanisms of reactions involving related compounds like chlorobenzenes. nih.govnih.gov

Table 2: Hypothetical Kinetic Isotope Effect Study

| Substrate | Reaction Rate Constant (k, s⁻¹) | Kinetic Isotope Effect (kH/kD) |

| This compound | 2.4 x 10⁻⁴ | 5.2 |

| 1-(1-Bromo-1-deuteroethyl)-2-chloro-4-fluorobenzene | 0.46 x 10⁻⁴ |

Advanced NMR Spectroscopy for Complex Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of chemical structure elucidation. For this compound, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments would be employed for complete structural assignment.

¹H NMR: Provides information on the number of different proton environments and their neighboring protons through chemical shifts and spin-spin coupling patterns. The aromatic protons would appear as complex multiplets, while the ethyl group protons would show a quartet and a doublet. docbrown.info

¹³C NMR: Reveals the number of unique carbon environments in the molecule. docbrown.info The carbon attached to fluorine would show a large coupling constant (¹JCF).

2D NMR (COSY, HSQC, HMBC): These advanced techniques are used to establish connectivity. COSY (Correlation Spectroscopy) identifies coupled protons (e.g., between the CH and CH₃ protons of the ethyl group). HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with its directly attached carbon. HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds, helping to piece the entire molecular structure together. rsc.org

For stereochemical assignment, NMR can be used with chiral derivatizing agents or chiral solvating agents. researchgate.net Reacting the racemic compound with a single enantiomer of a chiral agent creates diastereomers, which will have distinct NMR spectra, allowing for the differentiation and assignment of the (R) and (S) enantiomers.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm)

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Aromatic CH | 7.1 - 7.5 | 115 - 135 |

| Aromatic C-Cl | - | ~128 |

| Aromatic C-F | - | ~160 (d, ¹JCF ≈ 250 Hz) |

| Aromatic C-C(Br) | - | ~140 |

| CH-Br | ~5.2 (quartet) | ~45 |

| CH₃ | ~2.0 (doublet) | ~25 |

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular formula of a compound. Unlike nominal mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) of an ion to four or more decimal places. youtube.com This high precision allows for the unambiguous determination of a molecule's elemental composition.

The molecular formula of this compound is C₈H₇BrClF. The presence of bromine and chlorine, which have distinctive isotopic signatures (⁷⁹Br/⁸¹Br ≈ 1:1 and ³⁵Cl/³⁷Cl ≈ 3:1), creates a characteristic pattern of peaks in the mass spectrum. The molecular ion region would show a cluster of peaks (M, M+2, M+4, M+6) corresponding to the different combinations of these isotopes.

By analyzing the exact mass of the most abundant molecular ion (containing ⁷⁹Br and ³⁵Cl), HRMS can confirm the molecular formula. The experimentally measured mass would be compared to the theoretical exact mass calculated from the most abundant isotopes of C, H, Br, Cl, and F.

Table 4: Theoretical HRMS Data for the Molecular Ion of C₈H₇BrClF

| Isotopic Composition | Theoretical Exact Mass (Da) | Relative Abundance (%) |

| C₈H₇⁷⁹Br³⁵ClF | 251.9380 | 100.0 |

| C₈H₇⁸¹Br³⁵ClF | 253.9360 | 97.7 |

| C₈H₇⁷⁹Br³⁷ClF | 253.9351 | 32.5 |

| C₈H₇⁸¹Br³⁷ClF | 255.9330 | 31.8 |

Future Research Directions and Emerging Applications

Development of Novel Catalytic Systems for Functionalization

The unique structure of 1-(1-Bromoethyl)-2-chloro-4-fluorobenzene (B6202876), featuring both a reactive alkyl halide and a polyhalogenated aromatic ring, makes it an ideal substrate for exploring advanced catalytic transformations. Future research will likely focus on developing highly selective catalytic systems that can target a specific position on the molecule without affecting the others.

Transition-metal catalysis offers a powerful toolkit for C-H functionalization, which could enable the introduction of new functional groups onto the aromatic ring. researchgate.netacs.org The reactivity of C–H bonds ortho to fluorine substituents in fluoroarenes is often enhanced relative to other positions, suggesting that catalysts could be designed to selectively functionalize the C-H bond adjacent to the fluorine atom. acs.orgresearchgate.net Palladium, nickel, and rhodium complexes, in particular, have shown promise in directing C-H activation. researchgate.netacs.org Research in this area would involve designing ligands that can precisely control the regioselectivity of the catalyst, allowing for the synthesis of novel derivatives.

Furthermore, the bromoethyl group is a prime target for functionalization. Advances in photoredox catalysis could enable the generation of alkyl radicals from the C-Br bond under mild conditions, which could then participate in a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions. iu.edu The development of catalytic systems that can selectively activate the alkyl C-Br bond in the presence of the aryl C-Cl bond is a significant challenge but would unlock a vast chemical space for derivatization. acs.org

| Catalytic Approach | Target Site | Potential Transformation |

| Directed C-H Functionalization | Aromatic Ring (ortho to Fluorine) | Arylation, Alkylation, Amination |

| Photoredox Catalysis | Bromoethyl Group | Radical-mediated cross-coupling |

| Selective Cross-Coupling | Chloro or Bromo Substituent | Suzuki, Buchwald-Hartwig, Sonogashira |

Exploration of Bio-Inspired Synthetic Routes

Nature has evolved a diverse array of enzymes that can perform highly selective halogenation and dehalogenation reactions. nih.gov Exploring bio-inspired and biocatalytic routes for the synthesis and modification of this compound offers a promising avenue for developing greener and more efficient chemical processes. acs.org

Halogenating enzymes, such as haloperoxidases and flavin-dependent halogenases, could be investigated for their ability to introduce halogen atoms onto precursor molecules with high specificity, potentially offering an alternative to traditional chemical synthesis. rsc.orgnih.gov While enzymatic fluorination is rare in nature, the study of known fluorinases could provide insights into developing biocatalysts for this purpose. nih.gov Conversely, dehalogenating enzymes could be used to selectively remove a chlorine or bromine atom from the molecule, providing a route to other useful intermediates.

The concept of "synthetic metabolism" aims to design and implement multi-enzyme cascades in microbial hosts to produce valuable chemicals. dtu.dk A future research goal could be to engineer a microorganism with a synthetic pathway capable of producing halogenated aromatics from simple feedstocks. This would involve harnessing the power of enzymes for both aromatic ring construction and subsequent halogenation, offering a sustainable and environmentally friendly production method. dtu.dk

Integration into Flow Chemistry and Automation for Scalable Research Synthesis

The synthesis of complex molecules like this compound and its derivatives can be time-consuming and challenging to scale up using traditional batch chemistry. asynt.com The integration of continuous flow chemistry and automated synthesis platforms presents a solution to these challenges, enabling rapid, efficient, and scalable synthesis for research purposes. mdpi.comnih.govdrreddys.com

Automated synthesis platforms can further accelerate the research process. sigmaaldrich.comchemspeed.com These systems can perform numerous reactions in parallel, allowing for high-throughput screening of reaction conditions to quickly identify the optimal parameters for a given transformation. vapourtec.comnih.govmit.edu By combining flow reactors with robotic liquid handlers and online analytical tools, researchers can create a fully automated system that can synthesize a library of derivatives of this compound for further study.

Design and Synthesis of New Functional Materials and Probes

The incorporation of fluorine atoms into organic molecules can dramatically alter their physical and chemical properties, leading to materials with enhanced thermal stability, chemical resistance, and unique electronic characteristics. numberanalytics.comnumberanalytics.comresearchgate.netacs.org As a fluorinated aromatic building block, this compound is a promising candidate for the design and synthesis of new functional materials. rsc.org

The aromatic core of this molecule could be incorporated into polymers to create materials with high thermal stability and low surface energy, suitable for applications in advanced coatings or membranes. rsc.org The presence of multiple halogen atoms also influences intermolecular interactions, which can be exploited in the field of crystal engineering to design materials with specific packing arrangements and properties. rsc.org

Furthermore, the reactivity of the bromoethyl and chloro groups allows for the molecule to be tethered to other molecular units or surfaces. This could be used to create functionalized surfaces with tailored hydrophobicity or to synthesize precursors for organic light-emitting diodes (OLEDs) and other electronic materials, where the electronic properties of the fluorinated aromatic ring can be advantageous. numberanalytics.comresearchgate.net

Application in Chemical Biology Tools (excluding drug development/clinical)

Chemical biology relies on the use of small molecules to study and manipulate biological systems. The distinct reactive handles on this compound make it an attractive scaffold for the development of chemical biology tools, such as probes for identifying and studying protein function.

The bromoethyl group can act as a reactive "warhead" for covalent modification of proteins. This functionality can be incorporated into activity-based probes (ABPs), which are used to target specific classes of enzymes. By attaching a reporter tag (like a fluorophore or biotin) to the aromatic ring, researchers can create probes that covalently label their target proteins, allowing for their identification and characterization within complex biological samples. The bromoethyl moiety is a good electrophile that can react with nucleophilic residues on proteins, such as cysteine or histidine. bloomtechz.com

The fluorinated aromatic ring can also serve as a useful spectroscopic marker. The ¹⁹F nucleus is NMR-active and has a high sensitivity, making it an excellent probe for studying protein-ligand interactions by ¹⁹F-NMR spectroscopy. A small molecule probe based on this scaffold could be used to report on the binding events in a biological system without the need for more perturbing labels. The development of such tools could provide valuable insights into cellular processes and protein function.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(1-bromoethyl)-2-chloro-4-fluorobenzene, and how can regioselectivity be ensured during alkylation?

- Methodology :

- Direct Bromoethylation : Start with 2-chloro-4-fluorobenzene. Use a Friedel-Crafts alkylation with 1-bromoethyl bromide under Lewis acid catalysis (e.g., AlCl₃). Monitor regioselectivity via para-directing effects of fluorine and steric hindrance from chlorine .

- Stepwise Synthesis : Introduce the bromoethyl group via a Grignard reagent (e.g., CH₂CH₂MgBr) followed by quenching with bromine. Confirm regiochemistry using NOESY NMR to detect spatial proximity between substituents .

Q. How can NMR spectroscopy resolve structural ambiguities arising from substituent proximity in this compound?

- Methodology :

- ¹H NMR : Analyze splitting patterns in the ethyl group (δ ~1.5–2.0 ppm for CH₂Br and δ ~4.0–4.5 ppm for CH₂ adjacent to benzene). Coupling constants (J) between CH₂Br and aromatic protons confirm substituent positions .

- ¹⁹F NMR : Fluorine’s deshielding effect (δ ~-110 ppm) indicates electronic interactions with chlorine (meta) and bromoethyl (ortho) groups .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- PPE Requirements : Use nitrile gloves, chemical-resistant aprons, and full-face shields (H318: eye damage risk) .

- Ventilation : Employ local exhaust systems to mitigate inhalation risks (H302: harmful if swallowed; H411: aquatic toxicity) .

- Waste Disposal : Neutralize brominated byproducts with sodium thiosulfate before aqueous disposal .

Advanced Research Questions

Q. How do electronic effects of fluorine and chlorine influence the reactivity of the bromoethyl group in cross-coupling reactions?

- Mechanistic Insight :

- Fluorine’s strong electron-withdrawing effect activates the benzene ring for electrophilic substitution but deactivates the bromoethyl group for nucleophilic attack. Chlorine’s inductive effect further stabilizes intermediates in Suzuki-Miyaura couplings .

- Experimental Design : Compare coupling efficiency with Pd(PPh₃)₄ vs. PdCl₂(dppf). Track reaction progress via TLC (hexane:EtOAc, 4:1) .

- Data Interpretation : Use Hammett constants (σₚ for F = +0.06, Cl = +0.23) to predict substituent effects on reaction rates .

Q. What computational models best predict the compound’s stability under thermal or photolytic conditions?

- Modeling Approach :

- Perform DFT calculations (B3LYP/6-311+G(d,p)) to assess bond dissociation energies (BDEs) for C-Br (~65 kcal/mol) and C-Cl (~85 kcal/mol). Higher BDE for C-Cl suggests thermal degradation primarily affects the bromoethyl group .

- Validation : Conduct accelerated stability studies (40–80°C, 75% RH) with HPLC monitoring. Correlate degradation products (e.g., ethylene derivatives) with computational predictions .

Q. How can crystallographic data resolve discrepancies in reported molecular geometries of halogenated benzene derivatives?

- Technique :

- Grow single crystals via slow evaporation in ethanol. Collect X-ray diffraction data (λ = 1.5418 Å) and refine structures using ORTEP-3 .

- Analysis : Compare torsion angles (C-Br vs. C-Cl) with literature values. For example, a dihedral angle >30° between bromoethyl and chlorine indicates steric repulsion .

- Application : Use crystallographic data to validate molecular docking studies for drug candidates derived from this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.